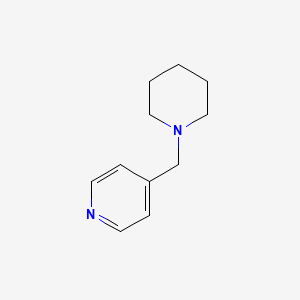

4-(Piperidin-1-ylmethyl)pyridine

Description

4-(Piperidin-1-ylmethyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a piperidinylmethyl group. This structure confers unique physicochemical and pharmacological properties, making it a versatile intermediate in medicinal chemistry. The piperidine moiety enhances lipophilicity and bioavailability, while the pyridine ring contributes to aromatic stacking interactions and hydrogen bonding capabilities. Applications range from antimalarial agents (e.g., intermediates in pyrrolone derivatives ) to dopamine D4 receptor antagonists and COX-2 inhibitors .

Properties

IUPAC Name |

4-(piperidin-1-ylmethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-8-13(9-3-1)10-11-4-6-12-7-5-11/h4-7H,1-3,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTPXCGRVFBUXQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10499587 | |

| Record name | 4-[(Piperidin-1-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34490-39-6 | |

| Record name | 4-[(Piperidin-1-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(Piperidin-1-ylmethyl)pyridine involves the reaction of piperidine with 4-(chloromethyl)pyridine. This reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the piperidine attacks the electrophilic carbon of the chloromethyl group on the pyridine ring, resulting in the formation of the desired product .

Reaction Conditions:

Reagents: Piperidine, 4-(chloromethyl)pyridine

Solvent: Often performed in an aprotic solvent such as dichloromethane or acetonitrile

Temperature: Typically carried out at room temperature or slightly elevated temperatures

Catalysts: No specific catalysts are required for this reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-1-ylmethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides, which may have different chemical and biological properties.

Reduction: Reduction reactions can modify the pyridine ring or the piperidine moiety, potentially leading to new derivatives with unique characteristics.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides

Reduction: Formation of reduced derivatives with modified functional groups

Substitution: Introduction of various substituents on the pyridine ring

Scientific Research Applications

4-(Piperidin-1-ylmethyl)pyridine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Materials Science: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-ylmethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound can modulate signaling pathways, inhibit enzyme activity, or bind to specific receptors, leading to therapeutic outcomes .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Piperidine vs. Morpholine Derivatives

- 4-(Piperidin-1-ylmethyl)aniline (59) (Molecular weight: 191.16 g/mol, C₁₂H₁₈N₂) and 4-(Morpholinomethyl)aniline (60) (Molecular weight: 193.14 g/mol, C₁₁H₁₆N₂O) differ in their heterocyclic substituents. Key Differences:

- Piperidine’s six-membered ring offers greater conformational flexibility, which may enhance receptor binding in antimalarial applications .

Chlorinated Derivatives

- 2-Chloro-4-(Piperidin-1-ylmethyl)pyridine Oxalic Acid (C₁₃H₁₇ClN₂O₄, MW: 300.74 g/mol) incorporates a chlorine atom on the pyridine ring.

- Impact :

- Chlorine increases electrophilicity, facilitating nucleophilic substitution reactions in synthesis (e.g., condensation with tetrahydropyranyloxy-butenol ).

- The oxalate salt improves crystallinity and stability, critical for pharmaceutical intermediates .

Pharmacological Activity

Antimalarial Agents

- 4-(Piperidin-1-ylmethyl)aniline (59) and its morpholine analog (60) serve as intermediates in pyrrolone antimalarials.

COX-2 Inhibition

- Compound 4a (C₁₄H₁₆N₂O₃S, MW: 292.35 g/mol), a thiazolidinedione derivative with a piperidinylmethyl group, showed superior COX-2 docking scores compared to Diclofenac.

Dopamine D4 Receptor Antagonism

- FAUC 113 (3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine) and clozapine analogs highlight the importance of substituent alignment.

Physicochemical Properties

Table 1: Comparative Data for Selected Compounds

Biological Activity

4-(Piperidin-1-ylmethyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₁₃H₁₈N₂ and features a piperidine ring attached to a pyridine moiety. Its structure is conducive to interactions with various biological targets, making it a valuable compound in drug development.

The biological activity of this compound is primarily mediated through its interactions with specific receptors and enzymes. It may modulate signaling pathways, inhibit enzyme activity, or bind to receptors, leading to therapeutic effects. For instance, research indicates that derivatives of pyridine compounds can exhibit antiproliferative properties against various cancer cell lines by affecting cell growth mechanisms .

Antimicrobial Activity

Studies have shown that this compound exhibits promising antimicrobial properties. This includes activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

Research highlights the compound's potential in cancer therapy. A structure–activity relationship study indicated that modifications on the pyridine ring can enhance antiproliferative activity against human cancer cell lines such as HeLa and MDA-MB-231. The compound's ability to lower IC50 values in these studies suggests it may effectively inhibit tumor growth .

Neuropharmacological Effects

This compound has been investigated for its neuropharmacological effects, particularly in relation to central nervous system disorders. Its structural similarity to known neurotransmitter modulators positions it as a potential candidate for treating conditions such as anxiety and depression.

Case Studies

Several case studies have demonstrated the efficacy of this compound in preclinical models:

- Anticancer Efficacy : A study evaluating the compound's effect on tumor growth in mice showed significant reduction in tumor size when administered at specific dosages, indicating its potential as an anticancer agent.

- Antimicrobial Testing : In vitro assays revealed that the compound exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its applicability in developing new antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.